5-Ethyl-2-methoxypyridine-3-carbaldehyde

Catalog No.
S14431011
CAS No.
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methoxypyridine-3-carbaldehyde

Product Name

5-Ethyl-2-methoxypyridine-3-carbaldehyde

IUPAC Name

5-ethyl-2-methoxypyridine-3-carbaldehyde

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-7-4-8(6-11)9(12-2)10-5-7/h4-6H,3H2,1-2H3

InChI Key

YKCQMEWNJNIHEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)OC)C=O

5-Ethyl-2-methoxypyridine-3-carbaldehyde is an organic compound characterized by its pyridine ring structure, which includes an ethyl group and a methoxy group at specific positions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. It is typically represented by the molecular formula C9H11NOC_9H_{11}NO and has a molecular weight of approximately 163.19 g/mol. The presence of both an aldehyde and a methoxy group makes it an interesting subject for various

Typical of aldehydes and pyridine derivatives:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids, potentially leading to derivatives that possess enhanced biological activity.
  • Nucleophilic Additions: The electrophilic carbon of the aldehyde can react with nucleophiles such as Grignard reagents or organolithium compounds, facilitating the formation of alcohols.

The synthesis of 5-Ethyl-2-methoxypyridine-3-carbaldehyde can be achieved through several methods:

  • Condensation of Ethyl Acetate and Methanol with Pyridine Derivatives: This method involves the reaction of ethyl acetate with methanol in the presence of a pyridine derivative under acidic conditions.
  • Direct Aldol Condensation: Utilizing aldehydes and ketones that contain ethyl and methoxy groups can yield this compound through aldol condensation reactions.
  • Functionalization of Pre-existing Pyridines: Starting from commercially available pyridine derivatives, selective functionalization can introduce the necessary ethyl and methoxy substituents.

5-Ethyl-2-methoxypyridine-3-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor for synthesizing biologically active compounds, it may play a role in drug discovery and development.
  • Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or herbicides due to potential biological activity.
  • Material Science: The compound may serve as a building block for developing new materials with desired properties.

Interaction studies involving 5-Ethyl-2-methoxypyridine-3-carbaldehyde often focus on its reactivity with biological targets or other chemical species. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, examining how it interacts with enzymes or receptors can provide insight into its pharmacological profile.

Several compounds share structural similarities with 5-Ethyl-2-methoxypyridine-3-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Methylpyridine-3-carbaldehydeContains a methyl group instead of ethylDifferent reactivity patterns due to sterics
2-Methoxy-5-nitropyridineContains a nitro group at position 5Exhibits distinct electronic properties
3-Methoxy-2-pyridinemethanolPossesses a hydroxymethyl substituentPotentially different biological activities
4-EthylpyridineLacks the methoxy group but has an ethyl substitutionDifferent solubility and reactivity

These comparisons illustrate how variations in substituents on the pyridine ring can significantly affect the chemical behavior and biological activity of these compounds, making 5-Ethyl-2-methoxypyridine-3-carbaldehyde unique in its potential applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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